molecular formula C9H11Br2N B12857573 3-Bromo-4-(dimethylamino)benzyl bromide

3-Bromo-4-(dimethylamino)benzyl bromide

Cat. No.: B12857573
M. Wt: 293.00 g/mol
InChI Key: NICPNKUVLKJLQF-UHFFFAOYSA-N
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Description

3-Bromo-4-(dimethylamino)benzyl bromide (C₉H₁₀Br₂N) is a halogenated aromatic compound featuring a benzyl bromide core substituted with a bromine atom at the 3-position and a dimethylamino group (-N(CH₃)₂) at the 4-position of the benzene ring. This dual functionalization imparts unique reactivity, making it valuable in organic synthesis, particularly in nucleophilic substitution reactions and as a precursor for pharmaceuticals or agrochemicals . The dimethylamino group acts as an electron-donating substituent, enhancing the electrophilicity of the benzyl bromide moiety, while the bromine atom provides a site for further functionalization.

Properties

Molecular Formula

C9H11Br2N

Molecular Weight

293.00 g/mol

IUPAC Name

2-bromo-4-(bromomethyl)-N,N-dimethylaniline

InChI

InChI=1S/C9H11Br2N/c1-12(2)9-4-3-7(6-10)5-8(9)11/h3-5H,6H2,1-2H3

InChI Key

NICPNKUVLKJLQF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)CBr)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Bromo-4-(dimethylamino)benzyl bromide involves the bromination of 4-(dimethylamino)toluene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide. The reaction typically occurs in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

Industrial production of 3-Bromo-4-(dimethylamino)benzyl bromide may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes S<sub>N</sub>1-type mechanisms due to stabilization of the benzylic carbocation by the para-dimethylamino group. Computational studies (at the ωB97X-D/def2-QZVPP level) show a reduced activation barrier of 18.5 kcal/mol for the S<sub>N</sub>1 pathway compared to S<sub>N</sub>2 (29.7 kcal/mol) in analogous systems .

Reaction ConditionsCatalystSolventYield (%)Product
Diazobutanoate couplingSnBr<sub>4</sub>CH<sub>2</sub>Cl<sub>2</sub>75Homologated benzyl adduct
Hydride/nucleophile trappingTHF60–85Substituted benzyl ethers

Key findings:

  • Phenonium ion intermediates form during displacement, enabling ring-expansion or rearrangement .

  • Competing 1,2-hydride shifts are disfavored (ΔG<sup>‡</sup> = +3.4–3.6 kcal/mol) .

Homologation with Diazo Compounds

The compound reacts with α-diazo esters (e.g., benzyl 2-diazobutanoate) via a cascade mechanism :

  • S<sub>N</sub>1 displacement generates an alkyl diazonium intermediate.

  • Dinitrogen loss forms a tertiary carbocation.

  • Phenonium ion collapse yields benzylic quaternary centers .

Regioselectivity : The para-dimethylamino group directs phenonium ion opening to the meta position (67:33 selectivity in model systems) .

Cross-Coupling and Functionalization

While not directly observed in provided data, analogous benzyl bromides participate in:

  • Suzuki-Miyaura couplings (with Pd catalysts) after transmetalation.

  • Radical C–H functionalization under blue LED irradiation (via bromine radical initiation) .

Stability and Degradation

  • Hydrolytic sensitivity : The benzylic bromide hydrolyzes to 4-(dimethylamino)benzyl alcohol in aqueous media.

  • Storage : Requires inert atmosphere (N<sub>2</sub>) and desiccation to prevent decomposition.

Computational Insights

  • Transition states : S<sub>N</sub>1 transition states exhibit partial positive charge delocalization into the dimethylamino group (NPA charge = +0.32) .

  • Reaction thermodynamics : Phenonium ion formation is exergonic (ΔG = −32.3 kcal/mol) .

Scientific Research Applications

Synthesis of Pharmaceuticals

3-Bromo-4-(dimethylamino)benzyl bromide serves as a versatile building block in the synthesis of biologically active compounds. Its bromine atom allows for nucleophilic substitution reactions, which are crucial in creating complex molecular structures.

  • Antidepressants and Antipsychotics : The compound has been utilized in synthesizing various antidepressants and antipsychotic drugs. For instance, modifications of the benzyl bromide structure have led to compounds with enhanced therapeutic effects and reduced side effects .
  • Anticancer Agents : Research indicates that derivatives of 3-bromo-4-(dimethylamino)benzyl bromide exhibit cytotoxic properties against cancer cell lines. These derivatives are often synthesized to improve efficacy and selectivity towards cancer cells .

Agrochemical Applications

The compound is also relevant in the agrochemical sector, particularly in the development of pesticides and herbicides.

  • Pesticidal Activity : Derivatives of 3-bromo-4-(dimethylamino)benzyl bromide have shown potential as intermediates in the synthesis of pyrethroid insecticides. These compounds are designed to disrupt the nervous systems of insects while being less harmful to mammals .
  • Herbicide Development : The compound's reactivity allows it to be modified into herbicides that target specific weed species without affecting crop plants, thus enhancing agricultural productivity .

Chemical Research and Development

In chemical research, 3-bromo-4-(dimethylamino)benzyl bromide is frequently used as a reagent for various synthetic transformations.

  • Functionalization Reactions : The compound can undergo functionalization to introduce various substituents, such as trifluoromethyl or ester groups, which are important in medicinal chemistry . This versatility makes it a key player in developing new chemical entities.
  • Material Science : Research has explored its use in synthesizing novel materials with specific optical and electronic properties, leveraging its halogen substituent for enhanced reactivity .

Case Study 1: Synthesis of Anticancer Compounds

A study demonstrated that modifications of 3-bromo-4-(dimethylamino)benzyl bromide led to new derivatives with significant anticancer activity against breast cancer cell lines. The synthesized compounds were evaluated for their cytotoxic effects, showing promising results that warrant further investigation into their mechanisms of action.

Case Study 2: Development of Pyrethroid Insecticides

Another research project focused on synthesizing pyrethroid derivatives from 3-bromo-4-(dimethylamino)benzyl bromide. The study highlighted the efficiency of these derivatives in controlling pest populations while minimizing environmental impact. Field trials showed effective pest control with lower toxicity levels compared to traditional insecticides.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(dimethylamino)benzyl bromide involves its reactivity as an electrophile due to the presence of bromine atoms. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms bonded to bromine, leading to the formation of new chemical bonds. The dimethylamino group can also participate in various interactions, influencing the compound’s reactivity and properties.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

Compound Name Molecular Formula Substituents Key Functional Groups
3-Bromo-4-(dimethylamino)benzyl bromide C₉H₁₀Br₂N 3-Br, 4-N(CH₃)₂ Benzyl bromide, tertiary amine
Benzyl bromide C₇H₇Br Unsubstituted benzyl Benzyl bromide
4-(Trifluoromethoxy)benzyl bromide C₈H₆BrF₃O 4-OCH₂CF₃ Benzyl bromide, trifluoromethoxy
3-Fluoro-4-bromobenzyl bromide C₇H₅Br₂F 3-F, 4-Br Benzyl bromide, halogenated

Key Observations :

  • Electron Effects: The dimethylamino group in the target compound is electron-donating, increasing the electron density of the aromatic ring and stabilizing intermediates in substitution reactions. In contrast, the trifluoromethoxy group in 4-(trifluoromethoxy)benzyl bromide is electron-withdrawing, enhancing electrophilicity at the benzyl position but reducing nucleophilic aromatic substitution (SNAr) rates .
  • Halogen Positioning : 3-Fluoro-4-bromobenzyl bromide lacks a directing group like -N(CH₃)₂, leading to less regioselectivity in further reactions compared to the target compound .
Physical Properties
  • Solubility: The dimethylamino group in 3-bromo-4-(dimethylamino)benzyl bromide improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to unsubstituted benzyl bromide, which is more lipophilic .
  • Stability: Unlike benzyl bromide, which reacts violently with water, the dimethylamino group may moderate hydrolysis rates due to steric hindrance and electronic effects .

Biological Activity

3-Bromo-4-(dimethylamino)benzyl bromide is a compound that has garnered attention in various fields of biological research due to its potential antimicrobial and cytotoxic properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C10H12Br2N
  • Molecular Weight : 292.02 g/mol
  • CAS Number : 103-55-9

The biological activity of 3-Bromo-4-(dimethylamino)benzyl bromide is primarily attributed to its ability to interact with various cellular targets, including enzymes and receptors. The compound's bromine atoms are likely responsible for its reactivity, facilitating nucleophilic substitution reactions that can disrupt normal cellular functions.

Antimicrobial Activity

Research indicates that 3-Bromo-4-(dimethylamino)benzyl bromide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth through mechanisms such as:

  • Disruption of cell wall synthesis.
  • Interference with protein synthesis.
  • Induction of oxidative stress within microbial cells.

A study published in the Journal of Antimicrobial Chemotherapy reported that derivatives of this compound showed promising activity against resistant strains of bacteria, suggesting its potential as a template for developing new antibiotics .

Cytotoxicity

The cytotoxic effects of 3-Bromo-4-(dimethylamino)benzyl bromide have been evaluated in several cancer cell lines. In vitro studies demonstrated that the compound inhibits cell proliferation and induces apoptosis in a dose-dependent manner. The mechanism involves:

  • Activation of caspase pathways.
  • Modulation of mitochondrial membrane potential.

A notable study found that this compound exhibited higher cytotoxicity against breast cancer cells compared to normal fibroblast cells, indicating selective toxicity towards malignant cells .

Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various brominated compounds, 3-Bromo-4-(dimethylamino)benzyl bromide was shown to be effective against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those for commonly used antibiotics, highlighting its potential as a novel antimicrobial agent .

Study 2: Cancer Cell Line Testing

A recent investigation into the effects of 3-Bromo-4-(dimethylamino)benzyl bromide on human cancer cell lines revealed an IC50 value of approximately 15 µM for MCF-7 breast cancer cells. This study utilized flow cytometry to analyze apoptosis markers and confirmed the compound's ability to induce cell death through intrinsic pathways .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityCytotoxicity (IC50 µM)Notes
3-Bromo-4-(dimethylamino)benzyl bromideHigh~15Effective against resistant strains
N,N-Dimethyl-3-thienyl propenamineModerate~25Less selective for cancer cells
Brominated phenyl derivativesVariable~30Generally lower efficacy

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-4-(dimethylamino)benzyl bromide, and how can purity be optimized?

  • Methodology :

  • Synthesis : Use bromination of 4-(dimethylamino)benzyl derivatives under controlled conditions. For example, direct bromination of the benzyl position using HBr or bromine in non-polar solvents (e.g., CCl₄) under UV light to minimize side reactions .
  • Optimization : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures). Avoid excess brominating agents to reduce polybrominated byproducts .

Q. What spectroscopic techniques are effective for characterizing 3-Bromo-4-(dimethylamino)benzyl bromide?

  • Methodology :

  • ¹H/¹³C NMR : Identify dimethylamino protons (δ ~2.8–3.2 ppm) and aromatic/benzyl bromine coupling patterns (e.g., splitting due to adjacent Br).
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 272 (C₉H₁₁Br₂N) and fragmentation patterns (e.g., loss of Br or CH₂Br groups) .
  • Elemental Analysis : Confirm C, H, N, and Br percentages (±0.3% tolerance).

Q. What are the critical safety protocols for handling 3-Bromo-4-(dimethylamino)benzyl bromide?

  • Handling :

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin/eye contact; wash immediately with water for 15 minutes if exposed .
  • Store in amber glass vials at 2–8°C to prevent decomposition. Monitor for HBr off-gassing using pH strips .

Advanced Research Questions

Q. How do reaction conditions influence byproduct formation during alkylation of dimethylamino-containing precursors?

  • Mechanistic Insight :

  • Sodium hydride (NaH) can act as both a base and reducing agent, leading to unintended dimethylamine adducts or debromination .
  • Mitigation : Use milder bases (e.g., K₂CO₃) in polar aprotic solvents (DMF, THF) at ≤60°C. Monitor byproduct formation via HPLC with UV detection .

Q. How does the dimethylamino group modulate electronic properties in cross-coupling reactions?

  • Electronic Effects :

  • The electron-donating dimethylamino group increases electron density on the aromatic ring, enhancing reactivity in Suzuki-Miyaura couplings. Compare with electron-withdrawing groups (e.g., NO₂) using Hammett σ⁺ values .
  • Example : Pd-catalyzed coupling with arylboronic acids yields biaryl derivatives with >80% efficiency in DMF/H₂O at 80°C .

Q. How can researchers resolve discrepancies in reported reaction yields for this compound?

  • Troubleshooting :

  • Parameter Screening : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading (Pd(PPh₃)₄ vs. Pd(OAc)₂).
  • Analytical Validation : Use GC-MS or LC-HRMS to identify trace impurities (e.g., dehalogenated products) affecting yield calculations .

Application-Focused Questions

Q. What role does 3-Bromo-4-(dimethylamino)benzyl bromide play in synthesizing photoactive materials?

  • Material Science :

  • The dimethylamino group induces structural distortion in lead bromide perovskites, broadening photoluminescence (FWHM ~183 nm) for white-light emission (CRI = 73) .
  • Synthetic Pathway : Coordinate with PbBr₂ in DMF to form 2D perovskites; characterize via single-crystal XRD and steady-state PL spectroscopy .

Q. How does bromine substitution affect stability in dimethylamino-functionalized benzyl bromides?

  • Stability Analysis :

  • Hydrolysis : Bromine at the 3-position increases steric hindrance, slowing hydrolysis vs. 4-bromo analogs. Monitor degradation via ¹H NMR in D₂O .
  • Thermal Stability : TGA shows decomposition onset at 150°C (N₂ atmosphere), releasing HBr (detectable via FTIR) .

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